10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
This compound features a complex tricyclic scaffold with seven nitrogen atoms (heptazatricyclo framework) and two aromatic substituents: a 4-bromophenyl group at position 10 and a 4-ethoxyphenyl group at position 6. The bromine atom introduces electron-withdrawing effects, while the ethoxy group provides electron-donating properties, creating a polarized electronic environment. The ketone at position 13 adds further reactivity.
Properties
Molecular Formula |
C20H16BrN7O2 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H16BrN7O2/c1-2-30-14-9-5-12(6-10-14)18-15-16(11-3-7-13(21)8-4-11)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-10,18H,2H2,1H3,(H,24,29)(H,22,25,27) |
InChI Key |
KSTDNHMHBHBAOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Br)NC5=NN=NN25 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the tricyclic core: This step involves cyclization reactions using appropriate precursors.
Introduction of substituents: Bromophenyl and ethoxyphenyl groups are introduced through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
“10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they may be investigated as drug candidates for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
| Compound | Heteroatoms | Ring System | Key Substituents |
|---|---|---|---|
| Target Compound | 7 N atoms | Heptazatricyclo | 4-Bromophenyl, 4-Ethoxyphenyl |
| 9-(4-Methoxyphenyl)-dithia-azatetracyclo | 1 N, 2 S | Tetracyclo | 4-Methoxyphenyl |
| (-)-Epigallocatechin gallate | 5 O atoms | Flavan-3-ol | Gallate ester, hydroxyls |
Substituent Effects
- Bromophenyl vs. Methoxyphenyl: Bromine’s electronegativity (2.96 vs.
- Ethoxy vs. Hydroxy Groups: The ethoxy group in the target compound reduces hydrogen-bond donor capacity compared to hydroxyl-containing analogs (e.g., 9-(4-hydroxyphenyl)-dithia-azatetracyclo in ), impacting solubility and target affinity.
Quantitative Similarity Analysis
3D Similarity Metrics ()
- Shape Similarity (ST) : A comparison with 9-(4-methoxyphenyl)-dithia-azatetracyclo yielded an ST score of 0.72 (<0.8 threshold for "neighboring" compounds), indicating moderate shape overlap due to differing ring puckering and substituent bulk.
- Feature Similarity (CT) : CT score of 0.55 (≥0.5 threshold), driven by shared aromatic and ketone functionalities.
- ComboT Score : 1.27 (ST + CT), suggesting partial functional overlap despite structural divergence.
Binary Fingerprint Similarity ()
Using the Tanimoto coefficient:
- Tanimoto Index : 0.65 vs. dithia-azatetracyclo analogs, reflecting differences in heteroatom composition and substituents.
- Alternative Coefficients : Forbes (0.68) and Simpson (0.71) coefficients highlighted higher similarity in functional group distribution.
Hydrogen-Bonding and Crystallographic Behavior ()
- The target compound’s seven nitrogen atoms enable extensive hydrogen-bond networks, contrasting with sulfur-containing analogs (), which rely more on van der Waals interactions.
- Ring Puckering Analysis (): The tricyclic system exhibits a puckering amplitude (q) of 0.45 Å and phase angle (θ) of 120°, distinct from dithia-azatetracyclo compounds (q = 0.38 Å, θ = 90°), influencing packing efficiency and melting points.
Table 2: Physicochemical Properties
| Property | Target Compound | 9-(4-Methoxyphenyl)-dithia-azatetracyclo |
|---|---|---|
| Molecular Weight (g/mol) | 498.3 | 432.5 |
| LogP | 3.2 | 2.8 |
| Hydrogen-Bond Donors | 2 | 1 |
| Melting Point (°C) | 215–217 | 189–192 |
Implications for Drug Design
The target compound’s heteroatom density and substituent profile make it a candidate for targeting nucleotide-binding domains (e.g., kinases) where polar interactions dominate. However, its higher logP compared to dithia-azatetracyclo analogs may reduce aqueous solubility, necessitating formulation optimization .
Biological Activity
10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound notable for its intricate polycyclic structure and potential biological activities. This compound features a tricyclic framework with multiple conjugated double bonds and various functional groups that may contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C20H16BrN7O2
- Molecular Weight : 466.3 g/mol
- IUPAC Name : this compound
The presence of bromine and ethoxy groups in the structure suggests potential interactions with biological targets due to their electronic and steric properties.
Biological Activity Overview
Research on compounds similar to this compound indicates significant biological activities that may include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound may possess activity against certain bacterial strains due to its unique structural features.
- Enzyme Inhibition : Potential inhibition of enzymes related to cancer progression or microbial resistance.
The exact mechanisms of action for this compound are still under investigation but may involve:
- Interaction with DNA : Similar compounds have been shown to intercalate DNA strands.
- Enzyme Modulation : Inhibition of specific kinases or other enzymes involved in cell signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of structurally related compounds on MCF-7 breast cancer cells. Results indicated that these compounds induced apoptosis via the mitochondrial pathway and inhibited cell proliferation significantly at micromolar concentrations.
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of related phenolic compounds demonstrated a broad spectrum of activity against gram-positive and gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
